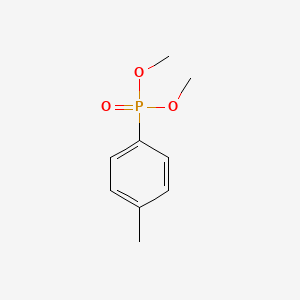
Dimethyl (4-methylphenyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-methylphenylphosphonate is an organophosphorus compound with the chemical formula C9H13O3P. It is a colorless liquid primarily used in various chemical synthesis processes. This compound is known for its role in the preparation of other organophosphorus compounds and its applications in different scientific fields.
Vorbereitungsmethoden
Dimethyl 4-methylphenylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylphenol with dimethyl phosphite in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high efficiency .
Industrial production methods often involve large-scale reactions using similar principles but optimized for higher yields and cost-effectiveness. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction rates and selectivity .
Analyse Chemischer Reaktionen
Dimethyl 4-methylphenylphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert dimethyl 4-methylphenylphosphonate to phosphine derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the phosphonate group is replaced by other functional groups.
Major products formed from these reactions include various phosphonic acids, phosphine derivatives, and substituted phosphonates, which have applications in different chemical processes .
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-methylphenylphosphonate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of dimethyl 4-methylphenylphosphonate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Dimethyl 4-methylphenylphosphonate can be compared with other similar compounds, such as:
Diethyl 4-methylbenzylphosphonate: This compound has similar chemical properties but differs in its ester groups, which can affect its reactivity and applications.
Dimethyl methylphosphonate: While structurally similar, this compound is primarily used as a flame retardant and has different industrial applications.
Dimethyl phenylphosphonite: This compound is used in the preparation of other organophosphorus compounds and has distinct reactivity due to the presence of a phenyl group.
The uniqueness of dimethyl 4-methylphenylphosphonate lies in its specific structure, which allows for versatile applications in various fields, from chemical synthesis to industrial processes.
Eigenschaften
IUPAC Name |
1-dimethoxyphosphoryl-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13O3P/c1-8-4-6-9(7-5-8)13(10,11-2)12-3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXAATCZRHUZDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13O3P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562180 |
Source


|
| Record name | Dimethyl (4-methylphenyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6840-25-1 |
Source


|
| Record name | Dimethyl (4-methylphenyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
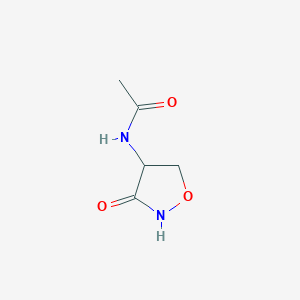
![N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14718459.png)
![2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14718470.png)
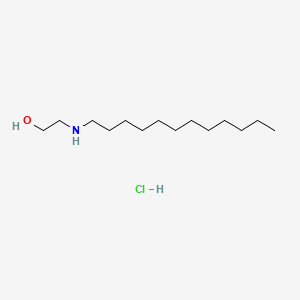
![Chloro[3-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14718481.png)

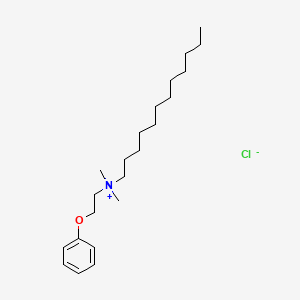
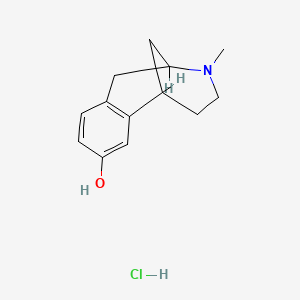

![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one](/img/structure/B14718501.png)
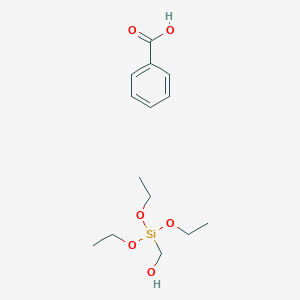
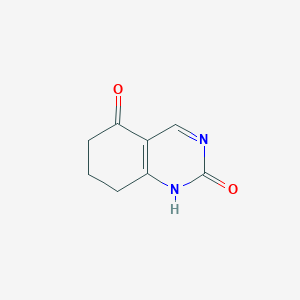
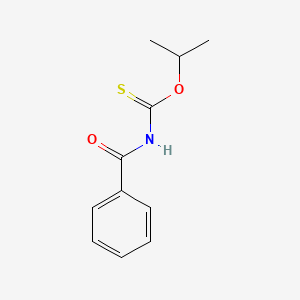
![(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14718520.png)
